L-Menthyl acetate

Catalog No.
S1492394
CAS No.
2623-23-6
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Menthyl acetate

CAS Number

2623-23-6

Product Name

L-Menthyl acetate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1

InChI Key

XHXUANMFYXWVNG-ADEWGFFLSA-N

SMILES

Array

solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol
1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)

Synonyms

(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol 1-Acetate; [1R-(1α,2β,5α)]-5-Methyl-2-(1-methylethyl)cyclohexanol Acetate; (1R,3R,4S)-(-)-Menthol Acetate; (-)-Menthol Acetate; (-)-Menthyl Acetate; (-)-p-Menthyl Acetate; (1R,2S,5R)-5-Methyl-2-(1-met

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C

Isomeric SMILES

C[C@@H]1CCC(C(C1)OC(=O)C)C(C)C

The exact mass of the compound L-Menthyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking; Refreshing. However, this does not mean our product can be used or applied in the same or a similar way.

L-Menthyl acetate (CAS: 2623-23-6) is a high-value monoterpene ester derived from the acetylation of L-menthol. In industrial and pharmaceutical procurement, it is primarily selected as a functional liquid cooling agent, a chiral auxiliary, and a highly effective transdermal penetration enhancer. Unlike its solid precursor L-menthol, L-menthyl acetate exists as a clear liquid at standard room temperature (melting point <25 °C), which fundamentally alters its handling and processability in large-scale formulations . Furthermore, it offers a milder sensory profile with significantly lower mucosal irritation compared to unesterified menthol, making it a critical material for advanced cosmetics, oral care, and topical pharmaceutical applications where the aggressive cooling and burning sensations of standard menthol are undesirable [1].

Substituting L-menthyl acetate with its unesterified precursor (L-menthol) or its racemic counterpart (DL-menthyl acetate) introduces severe formulation and performance liabilities. From a processability standpoint, L-menthol is a crystalline solid that requires thermal energy (heating above 43 °C) to melt and incorporate into liquid matrices, increasing energy costs and risking the volatilization of co-ingredients [1]. In transdermal applications, substituting L-menthyl acetate with L-menthol or other alkyl esters (like menthyl propionate) significantly reduces the skin permeation coefficient for hydrophilic active pharmaceutical ingredients [2]. Furthermore, utilizing the cheaper racemic DL-menthyl acetate degrades the organoleptic purity of the final product, as the D-isomer introduces off-notes and lacks the refined, mild cooling profile specific to the enantiomerically pure L-form [3].

Superior Transdermal Permeation Enhancement for Hydrophilic APIs

In comparative transdermal diffusion studies utilizing Yucatan micropig full-thickness skin, L-menthyl acetate demonstrated the highest skin permeation coefficient (Kp) for 5-aminolevulinic acid (ALA) among a panel of menthol derivatives. The enhancement efficacy followed a strict rank order where L-menthyl acetate significantly outperformed both the unesterified L-menthol baseline and other esterified analogs like L-menthyl propionate and L-menthyl formate [1].

Evidence DimensionSkin permeation coefficient (Kp) rank order
Target Compound DataHighest Kp (L-menthyl acetate)
Comparator Or BaselineL-menthol ≈ L-menthyl propionate < L-menthyl formate
Quantified DifferenceL-menthyl acetate provides the maximum permeation enhancement compared to baseline L-menthol and longer-chain esters
Conditions3.0 wt% enhancer in ethanol-water solvent, Franz-type diffusion cell

Essential for pharmaceutical formulators selecting penetration enhancers, as it guarantees superior transdermal delivery of hydrophilic drugs compared to standard L-menthol.

Exceptional Thermal Resistance in High-Temperature Processing

L-menthyl acetate exhibits superior thermal stability compared to its unesterified precursor, L-menthol, and other mint essential oil components. When subjected to extreme thermal stress in subcritical water at 240 °C for 60 minutes, L-menthyl acetate maintained a residual ratio of over 90%. Under the exact same conditions, L-menthol degraded significantly to an 81.6% residual ratio, and L-menthone degraded to 62.1%[1].

Evidence DimensionResidual ratio after thermal stress
Target Compound Data>90% residual ratio
Comparator Or BaselineL-menthol (81.6% residual ratio)
Quantified DifferenceL-menthyl acetate demonstrates ~10% higher thermal survivability at 240 °C
ConditionsSubcritical water treatment at 240 °C for 60 minutes

Critical for procurement in high-heat manufacturing processes, such as extrusion or thermal sterilization, where precursor degradation and volatile loss must be minimized.

Liquid-State Processability Eliminating Thermal Solubilization Steps

Unlike standard L-menthol, which is a crystalline solid at room temperature (melting point ~43 °C) and requires active heating to melt and incorporate homogeneously into liquid or semi-solid matrices, L-menthyl acetate is a liquid at 25 °C. This distinct physical property allows it to be directly blended into cold-process formulations without the recrystallization risks associated with solid cooling agents [1].

Evidence DimensionPhysical state and melting point
Target Compound DataLiquid at 25 °C (MP <25 °C)
Comparator Or BaselineL-menthol (Solid at 25 °C, MP 43 °C)
Quantified DifferenceSubstantially lower melting point enabling direct liquid-phase integration
ConditionsStandard ambient room temperature and pressure (25 °C, 1 atm)

Reduces energy costs, shortens batch times, and eliminates thermal degradation risks during large-scale cosmetic or pharmaceutical manufacturing by enabling cold-mixing.

Transdermal Drug Delivery Systems (TDDS)

Because L-menthyl acetate quantitatively outperforms L-menthol and other alkyl esters in enhancing the skin permeation coefficient of hydrophilic active ingredients like 5-aminolevulinic acid, it is the optimal choice for formulating advanced transdermal patches and topical gels where maximizing API bioavailability is critical [1].

High-Temperature Flavor and Fragrance Encapsulation

Leveraging its proven >90% residual stability under extreme thermal stress (240 °C), L-menthyl acetate is highly suited for high-heat extrusion processes, baked goods flavoring, and thermal encapsulation workflows where standard L-menthol would suffer from unacceptable degradation and volatilization [2].

Cold-Process Cosmetic and Oral Care Formulations

Due to its liquid state at room temperature, L-menthyl acetate is heavily utilized in cold-process manufacturing of mouthwashes, serums, and lotions. It allows formulators to impart a mild cooling and fresh sensory profile without the energy-intensive heating steps and recrystallization risks associated with solid L-menthol[3].

Physical Description

Liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 Da

Monoisotopic Mass

198.161979940 Da

Boiling Point

227 °C

Heavy Atom Count

14

Taste

EARTHY, WEEDY, FRUITY, BERRY-LIKE TASTE

Density

dl-, (-)- 0.919-0.924

Odor

EARTHY, WEEDY, FRUITY, BERRY-LIKE ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating vaors.

UNII

W8C5F4H1OA
LF3LEI45OH

GHS Hazard Statements

Aggregated GHS information provided by 533 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 533 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 531 of 533 companies with hazard statement code(s):;
H411 (99.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 [mmHg]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2623-23-6

Metabolism Metabolites

AS AN ESTER IT IS PRESUMABLY HYDROLYZED IN THE ALIMENTARY TRACT TO MENTHOL AND ACETIC ACID.

Wikipedia

Menthyl_acetate

Use Classification

Fragrance Ingredients
Cosmetics -> Refreshing; Masking

Methods of Manufacturing

BY REACTING ACETIC ANHYDRIDE WITH MENTHOL IN THE PRESENCE OF ANHYDROUS SODIUM ACETATE. NATURAL OCCURRENCE: ...A NORMAL CONSTITUENT OF PEPPERMINT OIL IN VARYING AMOUNTS, DEPENDING ON THE SOURCE. /L-ISOMER/

General Manufacturing Information

Other (requires additional information)
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-: ACTIVE

Dates

Last modified: 08-15-2023

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